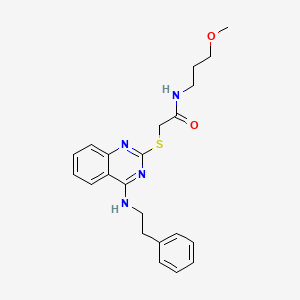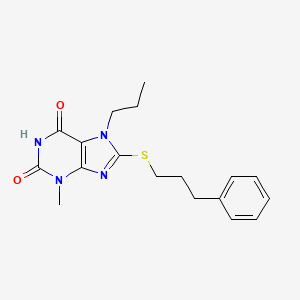
3-methyl-8-((3-phenylpropyl)thio)-7-propyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-8-((3-phenylpropyl)thio)-7-propyl-1H-purine-2,6(3H,7H)-dione, commonly known as MPTP, is a synthetic compound that has been widely used in scientific research to study Parkinson's disease. MPTP is a prodrug that is converted into a toxic metabolite MPP+ in the brain, which selectively damages dopaminergic neurons in the substantia nigra, leading to the characteristic symptoms of Parkinson's disease.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Heterocyclic System Construction : Research has explored the formation of complex heterocyclic systems, such as pyrido-thieno-diazepino-purine dione derivatives, via alkylation and cascade reactions. These compounds demonstrate the potential for the development of novel chemical entities with unique properties (Dotsenko, V., Sventukh, D. V., & Krivokolysko, S., 2012).
Purine Derivatives Ionisation and Methylation : Studies on purine derivatives have provided insights into their ionisation behaviors and methylation reactions, crucial for understanding their chemical reactivity and potential for modifications (Rahat, M., Bergmann, F., & Tamir, I., 1974).
Biological Activity
Biological Activity of Substituted Pyridines and Purines : Research into substituted pyridines and purines containing thiazolidinedione has shown effects on triglyceride accumulation and potential hypoglycemic and hypolipidemic activities. Such studies underscore the therapeutic potential of purine derivatives in metabolic disorders (Kim, B. Y. et al., 2004).
Purine Alkaloids from Marine Sources : Purine alkaloids isolated from marine sources like the gorgonian Subergorgia suberosa have shown weak cytotoxicity towards human cancer cell lines, indicating the potential for purine derivatives in anticancer research (Qi, S., Zhang, S., & Huang, H., 2008).
Propiedades
IUPAC Name |
3-methyl-8-(3-phenylpropylsulfanyl)-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-3-11-22-14-15(21(2)17(24)20-16(14)23)19-18(22)25-12-7-10-13-8-5-4-6-9-13/h4-6,8-9H,3,7,10-12H2,1-2H3,(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSODKURJAKPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1SCCCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-8-((3-phenylpropyl)thio)-7-propyl-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

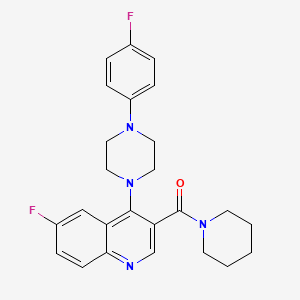
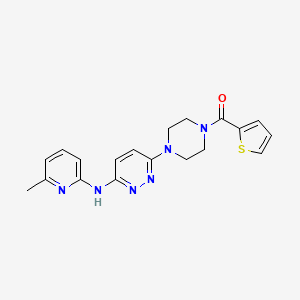
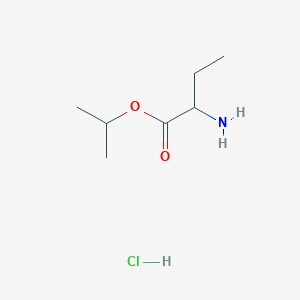
![4-[(4-Chlorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B2966787.png)
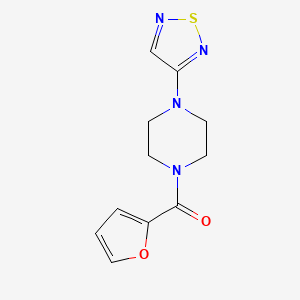
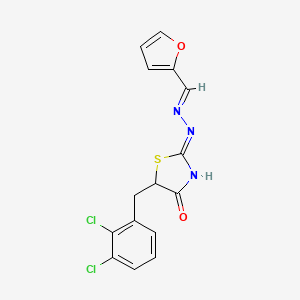
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2966792.png)
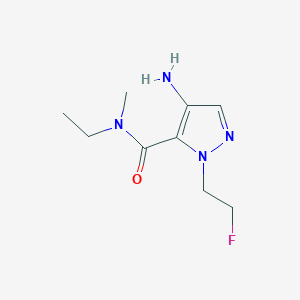
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide](/img/structure/B2966794.png)
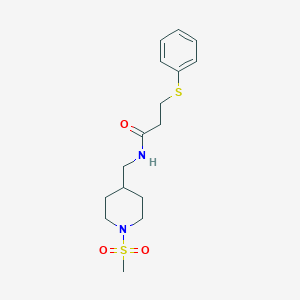
![N-cyclohexyl-4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonamide](/img/structure/B2966797.png)
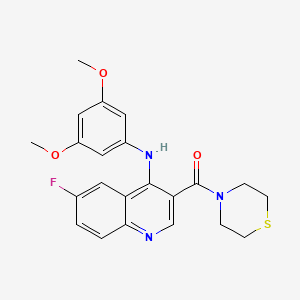
![6-chloro-2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one](/img/structure/B2966800.png)
